6,7-Dehydro Levonorgestrel
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Overview
Description
6,7-Dehydro Levonorgestrel is a synthetic progestin, a derivative of Levonorgestrel. It is primarily used in the field of contraception and hormone therapy. This compound is known for its ability to inhibit ovulation by interacting with progesterone and androgen receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dehydro Levonorgestrel involves several steps, starting from basic steroidal compoundsThe reaction conditions typically involve the use of strong bases and specific catalysts to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-Dehydro Levonorgestrel undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert double bonds to single bonds, altering the compound’s structure.
Substitution: Involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction typically results in the formation of alkanes .
Scientific Research Applications
6,7-Dehydro Levonorgestrel has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical methods development and validation.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Primarily used in contraceptive formulations and hormone replacement therapy.
Industry: Employed in the development of long-acting contraceptive devices and formulations
Mechanism of Action
6,7-Dehydro Levonorgestrel exerts its effects by binding to progesterone and androgen receptors. This binding inhibits the release of gonadotropin-releasing hormone from the hypothalamus, which in turn prevents the luteinizing hormone surge necessary for ovulation. This mechanism effectively prevents pregnancy by inhibiting ovulation .
Comparison with Similar Compounds
Similar Compounds
Levonorgestrel: The parent compound, widely used in contraceptives.
Norgestrel: A racemic mixture containing Levonorgestrel.
Ethynodiol diacetate: Another synthetic progestin used in contraceptives.
Uniqueness
6,7-Dehydro Levonorgestrel is unique due to its specific structural modifications, which enhance its binding affinity to progesterone and androgen receptors. This results in a more potent inhibition of ovulation compared to its parent compound, Levonorgestrel .
Properties
Molecular Formula |
C21H26O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,13,16-19,23H,3,6,8-12H2,1H3/t16?,17?,18?,19?,20-,21-/m0/s1 |
InChI Key |
VEBCUBZTPWFSKE-AYSFWYFTSA-N |
Isomeric SMILES |
CC[C@]12CCC3C4CCC(=O)C=C4C=CC3C1CC[C@]2(C#C)O |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O |
Origin of Product |
United States |
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